

# tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate synonyms

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## Compound of Interest

	<i>tert</i> -Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Compound Name:	<i>tert</i> -Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Cat. No.:	B186599

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An In-depth Technical Guide to the Nomenclature and Identification of **tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate**

## Abstract

This technical guide provides a comprehensive overview of the chemical intermediate, **tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate**, a critical building block in modern medicinal chemistry and drug development. The document is designed for researchers, scientists, and procurement specialists, aiming to clarify the compound's extensive list of synonyms and provide a centralized resource for its identification, properties, and safe handling. By consolidating its various nomenclature, chemical identifiers, and contextual applications, this guide seeks to mitigate ambiguity in research, synthesis, and sourcing, thereby supporting scientific integrity and reproducibility.

## Primary Identification and Chemical Structure

The unambiguous identification of chemical reagents is paramount in research and development. While trivial names and abbreviations are common, the Chemical Abstracts Service (CAS) number remains the most reliable identifier.

The subject of this guide is most formally known by its IUPAC name, **tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate**. Its universally recognized identifier is CAS Number:

164149-27-3.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This compound is a bifunctional molecule strategically designed for organic synthesis. Its structure consists of three key components:

- A piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, which is a prevalent scaffold in many pharmaceuticals.[\[4\]](#)
- An N-Boc protecting group (tert-butoxycarbonyl), which masks the reactivity of the piperidine's secondary amine, allowing for selective reactions at other sites. This group can be readily removed under acidic conditions.[\[5\]](#)
- A 3-bromopropyl side chain, which acts as a versatile electrophilic handle. The terminal bromine atom is a good leaving group, making the chain ideal for alkylation reactions with various nucleophiles.

Table 1: Core Chemical Identifiers

Identifier	Value	Source
CAS Number	<b>164149-27-3</b>	<a href="#">[2]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>13</sub> H <sub>24</sub> BrNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Molecular Weight	306.24 g/mol	<a href="#">[2]</a> <a href="#">[7]</a>
SMILES	CC(C) (C)OC(=O)N1CCC(CC1)CCC Br	<a href="#">[2]</a>

| MDL Number | MFCD23701754 |[\[2\]](#) |

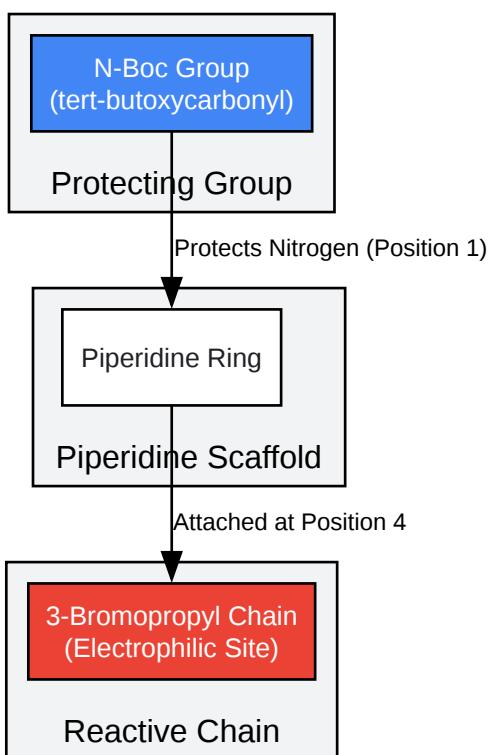


Figure 1: Functional Components of the Molecule

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Caption: Functional components of the molecule.

## Synonym Compendium and Nomenclature Explained

The prevalence of this compound in synthetic chemistry has led to a wide array of synonyms, often arising from different naming conventions or supplier-specific catalogs. Understanding these variations is crucial for conducting thorough literature searches and for sourcing the correct material.

The most common abbreviation, "Boc," refers to the tert-butoxycarbonyl group. This shorthand is frequently used in naming, leading to synonyms like "1-Boc-4-(3-bromopropyl)piperidine".<sup>[1]</sup> <sup>[7]</sup> The numerical prefix "1-" or the letter "N-" specifies that the Boc group is attached to the nitrogen atom of the piperidine ring.

Table 2: Common Synonyms and Alternative Names

Synonym	Type
<b>1-Boc-4-(3-bromopropyl)piperidine</b>	<b>Abbreviation</b>
N-Boc-4-(3-bromopropyl)piperidine	Abbreviation
tert-Butyl 4-(3-bromopropyl)-1-piperidinecarboxylate	IUPAC Variation
4-(3-Bromopropyl)piperidine-1-carboxylic acid tert-butyl ester	IUPAC Variation
1-(tert-Butoxycarbonyl)-4-(3-bromopropyl)piperidine	IUPAC Variation
4-(3-Bromopropyl)-1-(tert-butoxycarbonyl)piperidine	IUPAC Variation
3-(4-(N-Boc-piperidyl))-1-bromopropane	Descriptive
3-[N-(tert-butyloxycarbonyl)-4-piperidinyl]propyl bromide	Descriptive
1-Piperidinecarboxylic acid, 4-(3-bromopropyl)-, 1,1-dimethylethyl ester	CAS Index Name

| 4-(3-Bromopropyl)-1-Boc-piperidine | Abbreviation |

This list is based on data compiled from multiple chemical suppliers and databases.[\[1\]](#)

## Physicochemical Properties and Safety Data

Proper handling and storage are dictated by the compound's physical properties and toxicological profile. This information is typically found on the Safety Data Sheet (SDS) provided by the supplier.

Table 3: Physicochemical and Safety Profile

Property	Value	Source
Appearance	<b>Reported as an oil.</b>	<a href="#">[7]</a>
Storage	Sealed, dry, at room temperature. Long-term storage at -20°C is also recommended.	<a href="#">[1]</a> <a href="#">[6]</a>
GHS Pictogram	Warning	<a href="#">[6]</a>
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.	<a href="#">[6]</a>

| Precautionary Statements| P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. |[\[6\]](#) |

## Application in Synthetic Chemistry

The utility of **tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate** stems from its identity as a versatile organic building block.[\[2\]](#)[\[3\]](#) Its design allows for a logical, stepwise construction of more complex molecules, particularly drug candidates.

The typical synthetic workflow involves two key transformations:

- **Alkylation:** The carbon atom attached to the bromine is electron-deficient, making it an excellent electrophile. It readily reacts with nucleophiles (e.g., primary or secondary amines, thiols, phenoxides) in an S N 2 reaction to form a new carbon-nucleophile bond. This step elongates the side chain and introduces new functional groups.
- **Deprotection:** After the desired alkylation is achieved, the N-Boc group can be cleanly removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM). This reveals the piperidine nitrogen, which can then be used for subsequent reactions, such as amide bond formation or reductive amination.

This orthogonal reactivity—where one part of the molecule can be reacted while the other remains inert—is a cornerstone of modern synthetic strategy.<sup>[5]</sup>

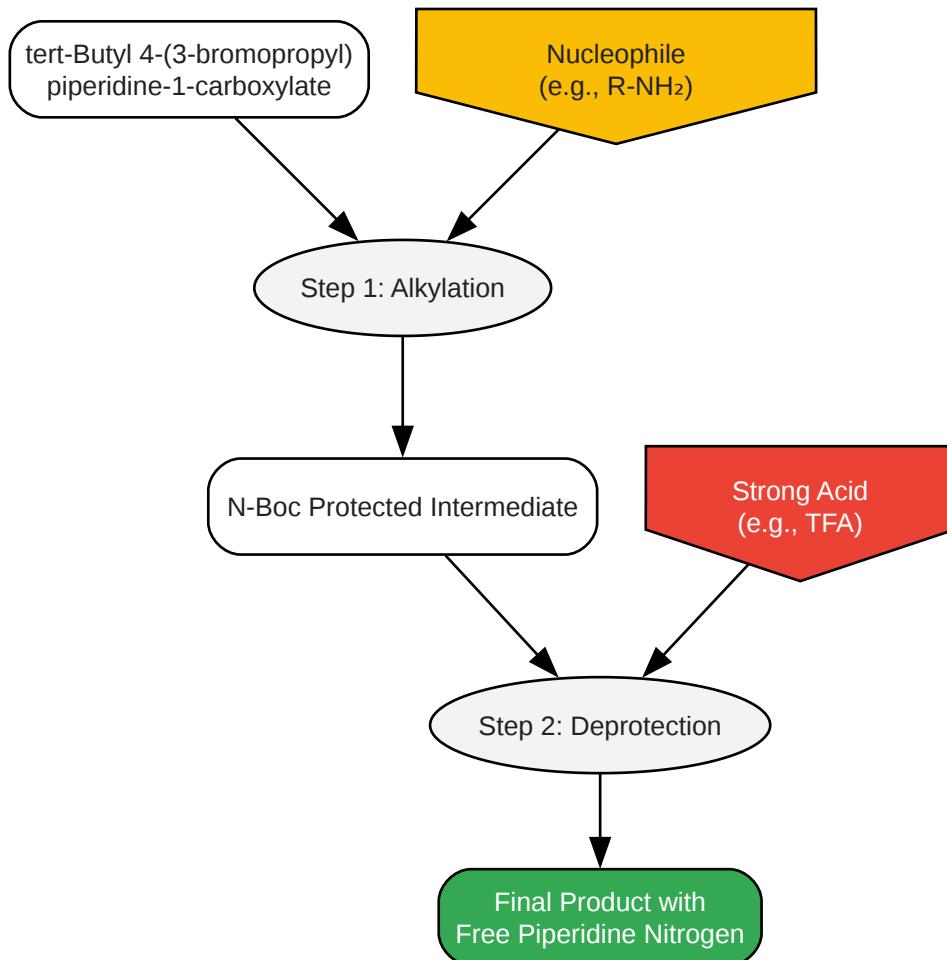


Figure 2: General Synthetic Workflow

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Caption: General synthetic workflow using the title compound.

## Conclusion

**tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate** is a high-value chemical intermediate whose utility is matched by the diversity of its nomenclature. For professionals in the fields of chemical synthesis and drug discovery, a thorough understanding of its synonyms is essential for efficient literature review and accurate procurement. The consistent use of the CAS number

(164149-27-3) is strongly recommended as the primary identifier to eliminate ambiguity and ensure the integrity of scientific endeavors.

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